2-(2-Fluorophenyl)-5-[4-(2-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Description
This compound features a 1,3-oxazole core substituted at position 2 with a 2-fluorophenyl group and at position 5 with a 4-(2-methoxybenzoyl)piperazine moiety. The carbonitrile group at position 4 enhances electron-withdrawing properties, influencing reactivity and binding interactions.
Properties
IUPAC Name |
2-(2-fluorophenyl)-5-[4-(2-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O3/c1-29-19-9-5-3-7-16(19)21(28)26-10-12-27(13-11-26)22-18(14-24)25-20(30-22)15-6-2-4-8-17(15)23/h2-9H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYCZWPNUGYOND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CC=C4F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2-Fluorophenyl)-5-[4-(2-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the oxazole ring: This can be achieved through a cyclization reaction involving a nitrile and an appropriate aldehyde or ketone.
Introduction of the fluorophenyl group: This step may involve a nucleophilic aromatic substitution reaction.
Attachment of the methoxybenzoyl piperazine moiety: This can be done through an amide coupling reaction using a suitable coupling reagent.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-(2-Fluorophenyl)-5-[4-(2-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2-Fluorophenyl)-5-[4-(2-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-5-[4-(2-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzoyl-Piperazine Moiety
2-(2-Fluorophenyl)-5-(4-(3-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile (CAS: 946244-83-3)
- Molecular Formula : C₂₂H₁₉FN₄O₂
- Key Differences : The 3-methylbenzoyl group replaces the 2-methoxybenzoyl substituent.
- Impact : The methyl group is less electron-donating than methoxy, reducing resonance stabilization. This may decrease polarity and alter binding kinetics compared to the target compound .
(E)-5-(4-(2-Methoxybenzoyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile (CAS: 941266-29-1)
- Key Differences : A vinyl-thiophene group replaces the 2-fluorophenyl substituent.
- The extended conjugation may enhance UV absorption properties, relevant for analytical detection .
Core Structure Modifications
4-(4-(2-(2-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)-N-hydroxybenzamide (D10)
- Key Differences: Quinoline core replaces oxazole; a hydroxybenzamide group is present.
- Impact: The quinoline’s planar structure and hydroxybenzamide moiety may improve solubility via hydrogen bonding. This contrasts with the oxazole-carbonitrile’s lipophilic nature .
Crystallographic and Ionic Derivatives
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium Trifluoroacetate
Structural and Spectroscopic Analysis
NMR Data Insights
- Target Compound : The 2-fluorophenyl group causes distinct deshielding in $^1$H NMR (e.g., aromatic protons at δ 7.2–7.8 ppm). The 2-methoxybenzoyl’s methoxy signal appears near δ 3.8 ppm .
- Quinoline Analogs (D10): The quinoline carbonyl (δ ~165 ppm in $^{13}$C NMR) and hydroxybenzamide (δ ~8.5 ppm in $^1$H NMR) show marked shifts compared to oxazole-carbonitrile derivatives .
Molecular Weight and Lipophilicity
| Compound | Molecular Weight | logP (Predicted) | Key Substituents |
|---|---|---|---|
| Target Compound | 407.4 | 2.8 | 2-Fluorophenyl, 2-methoxybenzoyl |
| 3-Methylbenzoyl Analog (CAS 946244-83-3) | 390.4 | 3.1 | 3-Methylbenzoyl |
| Thiophene-Vinyl Analog (CAS 941266-29-1) | 433.5 | 2.5 | Vinyl-thiophene |
| Quinoline Derivative (D10) | 504.5 | 1.9 | Quinoline, hydroxybenzamide |
Pharmacological Implications
- Piperazine Role : The piperazine ring enhances solubility and facilitates interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors) .
- Carbonitrile vs. Benzamide : The carbonitrile group in the target compound may improve metabolic stability compared to ester/amide-containing analogs, which are prone to hydrolysis .
Biological Activity
2-(2-Fluorophenyl)-5-[4-(2-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.
Chemical Structure
The compound features a unique structure characterized by:
- A fluorophenyl group
- A methoxybenzoyl piperazine moiety
- An oxazole ring
This structural complexity allows it to interact with various biological targets, making it a subject of interest for research in pharmacology and medicinal chemistry.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors. The mechanisms may involve:
- Enzyme inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor binding : It may bind to specific receptors, altering their activity and influencing cellular responses.
Biological Activity
Research indicates that the compound exhibits various biological activities, including:
Anticancer Activity
Studies have shown that related oxazole derivatives possess anticancer properties. For instance:
- Cytotoxicity against cancer cell lines : The compound has been evaluated for its effects on solid tumor cell lines, demonstrating significant cytotoxic effects with variable potency depending on the cancer type .
Antimicrobial Activity
The antimicrobial potential of compounds structurally similar to this compound has been documented:
- Inhibition of bacterial growth : Some derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties by modulating cytokine release, which is crucial in inflammatory responses.
Case Studies and Research Findings
Comparative Analysis
When compared to similar compounds, this compound stands out due to its unique combination of functional groups that enhance its biological activity.
| Compound Type | Biological Activity |
|---|---|
| Benzoxazepine Derivatives | Anticancer, anti-inflammatory |
| Oxazole Derivatives | Antimicrobial, anticancer |
Q & A
Q. What are the recommended synthetic routes for preparing 2-(2-Fluorophenyl)-5-[4-(2-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile, and how can intermediates be characterized?
Methodological Answer: A multi-step synthesis is typically employed, starting with the formation of the oxazole core via cyclization of a cyanoacetamide derivative. Piperazine substitution is achieved through nucleophilic aromatic substitution (SNAr) using a pre-synthesized 4-(2-methoxybenzoyl)piperazine intermediate. Key steps include:
- Cyclization : Use phosphorus oxychloride (POCl₃) to facilitate oxazole ring closure at 120°C .
- Piperazine Coupling : React the oxazole intermediate with 4-(2-methoxybenzoyl)piperazine in a polar aprotic solvent (e.g., DMF) under reflux.
- Characterization : Confirm intermediates via LC-MS and ¹H/¹³C NMR. For crystallinity assessment, employ single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement .
Q. How can researchers validate the structural identity of this compound, particularly the oxazole-piperazine linkage?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- Spectroscopy : Use ¹H NMR to confirm aromatic proton environments (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) and IR for carbonyl (C=O) stretches near 1680 cm⁻¹.
- X-ray Crystallography : Grow crystals via slow evaporation in ethanol/ethyl acetate. Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL-2018 . ORTEP-3 can generate thermal ellipsoid plots to visualize bond angles and torsional strain in the piperazine moiety .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Methodological Answer: Focus on target-specific assays based on structural analogs (e.g., kinase or GPCR inhibition):
- Enzyme Inhibition : Use fluorescence-based assays (e.g., Autotaxin inhibition, as in ) with recombinant enzymes.
- Cellular Models : Test cytotoxicity in HEK293 or primary cell lines via MTT assays. Include positive controls (e.g., staurosporine) and validate via dose-response curves (IC₅₀ calculations).
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data, such as twinning or disorder in the piperazine ring?
Methodological Answer:
- Twinning Detection : Use SHELXD to identify twin laws and refine with TWIN/BASF commands in SHELXL . For disorder, apply PART commands to model split positions.
- Validation Tools : Check R-factor convergence and Fo/Fc maps in Olex2. Compare bond lengths/angles with similar structures (e.g., C24H15FN2O2 in ).
Q. What strategies mitigate off-target effects (e.g., hERG inhibition) while optimizing bioactivity?
Methodological Answer:
- SAR Analysis : Modify substituents on the methoxybenzoyl group to reduce lipophilicity. For example, replace the 2-methoxy group with a polar substituent (e.g., hydroxyl) to decrease hERG binding .
- Computational Modeling : Dock the compound into hERG (PDB: 5VA1) using Glide Schrödinger. Prioritize derivatives with lower predicted binding affinity.
Q. How should contradictory bioactivity data between in vitro and in vivo models be analyzed?
Methodological Answer:
- Pharmacokinetic Profiling : Assess plasma stability (e.g., mouse microsomal assays) and blood-brain barrier penetration (PAMPA). Poor bioavailability may explain in vivo inefficacy .
- Metabolite Identification : Use LC-HRMS to detect phase I/II metabolites. For example, demethylation of the methoxy group could generate inactive derivatives.
Q. What computational methods predict the compound’s binding mode to novel targets (e.g., kinases)?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate binding using GROMACS with CHARMM36 force field. Cluster trajectories to identify stable binding poses.
- Free Energy Perturbation (FEP) : Calculate ΔΔG for mutations in the ATP-binding pocket (e.g., EGFR T790M) to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
